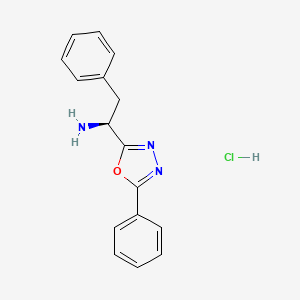![molecular formula C13H17NO B15237130 1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15237130.png)
1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine is a compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a bicyclic structure with an oxygen atom incorporated into the ring, making it a bioisostere of the phenyl ring. This structural modification can lead to improved physicochemical properties, such as increased water solubility and enhanced metabolic stability .
Métodos De Preparación
The synthesis of 1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method allows for the formation of the oxabicyclo structure, which can then be further functionalized to introduce the phenyl and amine groups. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in drug discovery and development.
Biology: The compound’s unique structure allows it to interact with biological targets in novel ways, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as increased durability or enhanced reactivity.
Mecanismo De Acción
The mechanism by which 1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine exerts its effects is largely dependent on its interaction with molecular targets. The oxabicyclo structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. This can result in various biological effects, such as altered enzyme activity or changes in cellular signaling .
Comparación Con Compuestos Similares
1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine can be compared to other bioisosteres of the phenyl ring, such as:
Bicyclo[1.1.1]pentane: Known for its shorter C-C distance and higher stability.
Cubane: Noted for its unique cubic structure but less stable under certain conditions.
Bicyclo[2.2.2]octane: Similar in structure but with different physicochemical properties
The uniqueness of this compound lies in its balance of stability, solubility, and metabolic properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H17NO |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
1-phenyl-2-oxabicyclo[2.2.2]octan-4-amine |
InChI |
InChI=1S/C13H17NO/c14-12-6-8-13(9-7-12,15-10-12)11-4-2-1-3-5-11/h1-5H,6-10,14H2 |
Clave InChI |
ZEQJUBQCHOTTTG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(CO2)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


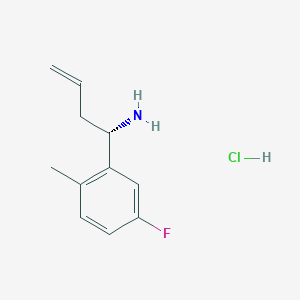
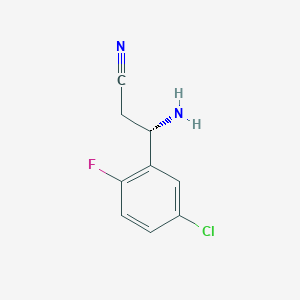
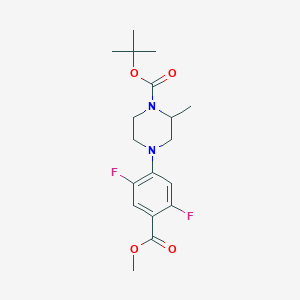
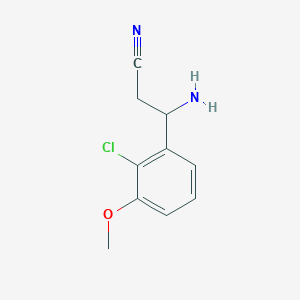
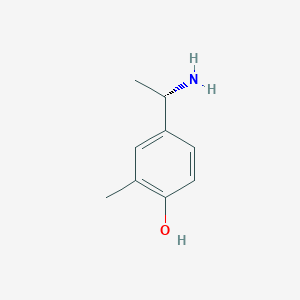
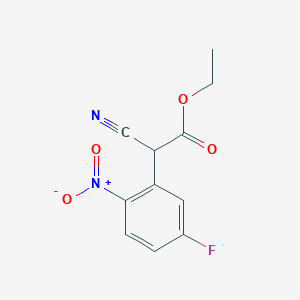
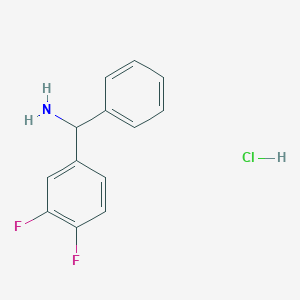
![8-(3-Methoxy-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15237114.png)
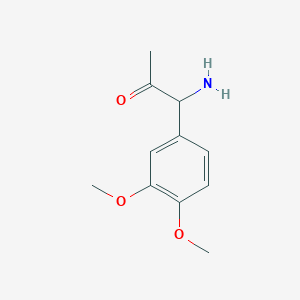

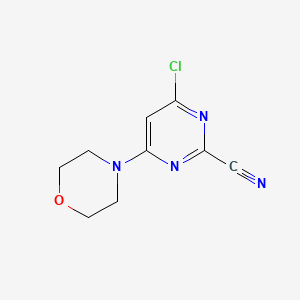
![Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B15237140.png)
![(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15237141.png)
